molecular formula C18H14N6O2 B2593536 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide CAS No. 1170106-34-9

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B2593536
CAS No.: 1170106-34-9
M. Wt: 346.35
InChI Key: DQXNXQFVBMZQRW-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex arrangement of functional groups, including a pyrazole ring, a pyrimidine ring, and a furan carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a β-keto ester and a guanidine derivative.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the core structure.

    Introduction of the Furan Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of specific enzymes, such as protein kinases, which are involved in various cellular processes. Its ability to modulate enzyme activity makes it a candidate for the development of new therapeutic agents for diseases like cancer and inflammatory disorders.

Industry

In the industrial sector, the compound’s properties can be leveraged for the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
  • N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXNXQFVBMZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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